molecular formula C6H6N2 B3124890 Cis-Cyclobutane-1,2-dicarbonitrile CAS No. 3211-19-6

Cis-Cyclobutane-1,2-dicarbonitrile

Cat. No.: B3124890
CAS No.: 3211-19-6
M. Wt: 106.13 g/mol
InChI Key: CZPLUOCTUPJSIZ-OLQVQODUSA-N
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Description

Cis-Cyclobutane-1,2-dicarbonitrile is an organic compound with the molecular formula C6H6N2 It features a cyclobutane ring with two nitrile groups attached to adjacent carbon atoms in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

Cis-Cyclobutane-1,2-dicarbonitrile can be synthesized through the photodimerization of trans-cinnamic acid. This process involves capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid . The reaction conditions typically include exposure to ultraviolet light, which facilitates the formation of the cyclobutane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of related compounds, such as cis-cyclobutane-1,2-dicarboxylic acid, suggests that similar approaches could be employed. These methods often involve the use of photochemical reactions and controlled crystallization processes .

Chemical Reactions Analysis

Types of Reactions

Cis-Cyclobutane-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the nitrile groups under appropriate conditions.

Major Products Formed

    Oxidation: Cis-cyclobutane-1,2-dicarboxylic acid.

    Reduction: Cis-cyclobutane-1,2-diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cis-Cyclobutane-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of thermally recyclable and degradable materials.

Comparison with Similar Compounds

Similar Compounds

    Trans-Cyclobutane-1,2-dicarbonitrile: The trans isomer of the compound, which has different spatial orientation and potentially different reactivity.

    Cis-Cyclobutane-1,2-dicarboxylic acid: A related compound with carboxylic acid groups instead of nitrile groups.

    Trans-Cyclobutane-1,2-dicarboxylic acid: The trans isomer of the dicarboxylic acid derivative.

Uniqueness

Cis-Cyclobutane-1,2-dicarbonitrile is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable subject of study in various research fields .

Properties

IUPAC Name

(1R,2S)-cyclobutane-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-2H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPLUOCTUPJSIZ-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953988
Record name Cyclobutane-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3211-19-6
Record name Cyclobutane-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-Cyclobutane-1,2-dicarbonitrile
Reactant of Route 2
Cis-Cyclobutane-1,2-dicarbonitrile
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Cis-Cyclobutane-1,2-dicarbonitrile
Reactant of Route 4
Cis-Cyclobutane-1,2-dicarbonitrile
Reactant of Route 5
Cis-Cyclobutane-1,2-dicarbonitrile
Reactant of Route 6
Cis-Cyclobutane-1,2-dicarbonitrile

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